2-({[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6,7-dimethoxy-3-phenylquinazolin-4(3H)-one
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Overview
Description
2-{[(4-AMINO-6-ANILINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-6,7-DIMETHOXY-3-PHENYL-4(3H)-QUINAZOLINONE is a complex organic compound with a unique structure that combines a triazine ring, a quinazolinone core, and various functional groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-AMINO-6-ANILINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-6,7-DIMETHOXY-3-PHENYL-4(3H)-QUINAZOLINONE typically involves multiple steps, starting with the preparation of the triazine and quinazolinone intermediates. One common route involves the reaction of cyanuric chloride with 4-aminobenzoic acid in the presence of sodium carbonate to form a monosubstituted triazine derivative . This intermediate is then further reacted with aniline and other reagents to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-AMINO-6-ANILINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-6,7-DIMETHOXY-3-PHENYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aniline or other nucleophiles in the presence of a base like sodium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various aromatic or aliphatic groups.
Scientific Research Applications
2-{[(4-AMINO-6-ANILINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-6,7-DIMETHOXY-3-PHENYL-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(4-AMINO-6-ANILINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-6,7-DIMETHOXY-3-PHENYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **4,4’-bis [4- [bis (2-hydroxyethyl)amino]-6-anilino-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulphonic acid
- **Disodium 4,4’-bis [ (4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonate
Uniqueness
Compared to similar compounds, 2-{[(4-AMINO-6-ANILINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-6,7-DIMETHOXY-3-PHENYL-4(3H)-QUINAZOLINONE stands out due to its unique combination of a triazine ring and a quinazolinone core. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H23N7O3S |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
2-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methylsulfanyl]-6,7-dimethoxy-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H23N7O3S/c1-35-20-13-18-19(14-21(20)36-2)29-26(33(23(18)34)17-11-7-4-8-12-17)37-15-22-30-24(27)32-25(31-22)28-16-9-5-3-6-10-16/h3-14H,15H2,1-2H3,(H3,27,28,30,31,32) |
InChI Key |
KLGMEIOPYCRLPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NC(=N3)NC4=CC=CC=C4)N)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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